molecular formula C16H29N3O2 B7514522 1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one

1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one

Cat. No. B7514522
M. Wt: 295.42 g/mol
InChI Key: ZKJSKNNGTZZOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as N-ethyl-3-methyl-2-(4-(1-methyl-1,2,3,6-tetrahydropyridin-4-ylcarbonyl)piperidin-1-yl)propanamide, or EMTP.

Mechanism of Action

The exact mechanism of action of EMTP is not fully understood. However, studies have suggested that it may act by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
EMTP has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. EMTP has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

EMTP has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, EMTP has certain limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on EMTP. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. EMTP has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the therapeutic potential of EMTP in these areas.

Synthesis Methods

The synthesis of EMTP involves several chemical reactions, including the condensation of N-ethyl-3-methyl-2-bromo-propanamide with 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-ylcarbonyl)piperidine in the presence of a base. The resulting intermediate is then treated with ethyl piperazine and further purified to obtain EMTP.

Scientific Research Applications

EMTP has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. EMTP has also been studied for its potential as a treatment for neuropathic pain, anxiety, and depression.

properties

IUPAC Name

1-[4-(4-ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-4-17-9-11-19(12-10-17)16(21)14-5-7-18(8-6-14)15(20)13(2)3/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJSKNNGTZZOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one

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